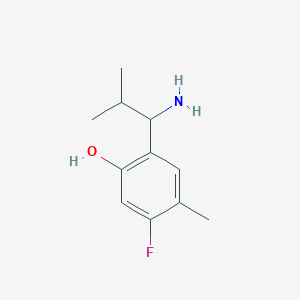
2-(1-Amino-2-methylpropyl)-5-fluoro-4-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Amino-2-methylpropyl)-5-fluoro-4-methylphenol is an organic compound that features a phenol group substituted with an amino group, a methyl group, and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-methylpropyl)-5-fluoro-4-methylphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-4-methylphenol and 2-amino-2-methylpropanol.
Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group in 5-fluoro-4-methylphenol with the amino group in 2-amino-2-methylpropanol under basic conditions.
Catalysts and Solvents: Common catalysts include strong bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran are used to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the process is optimized for cost-effectiveness and efficiency. This involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to maintain a steady production rate.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Amino-2-methylpropyl)-5-fluoro-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate are used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenols.
Aplicaciones Científicas De Investigación
2-(1-Amino-2-methylpropyl)-5-fluoro-4-methylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1-Amino-2-methylpropyl)-5-fluoro-4-methylphenol involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways or metabolic processes, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-methyl-1-propanol: Shares the amino and methyl groups but lacks the phenol and fluorine substituents.
5-Fluoro-4-methylphenol: Contains the phenol and fluorine substituents but lacks the amino and methyl groups.
Propiedades
Fórmula molecular |
C11H16FNO |
|---|---|
Peso molecular |
197.25 g/mol |
Nombre IUPAC |
2-(1-amino-2-methylpropyl)-5-fluoro-4-methylphenol |
InChI |
InChI=1S/C11H16FNO/c1-6(2)11(13)8-4-7(3)9(12)5-10(8)14/h4-6,11,14H,13H2,1-3H3 |
Clave InChI |
AKIVIELKFCBESJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1F)O)C(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



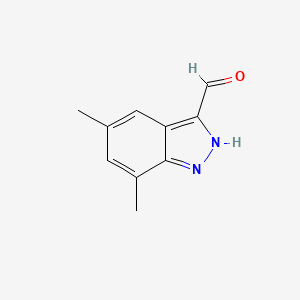
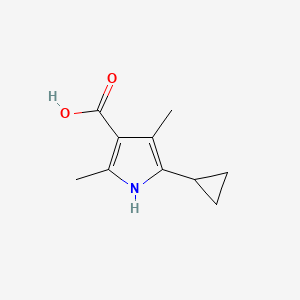
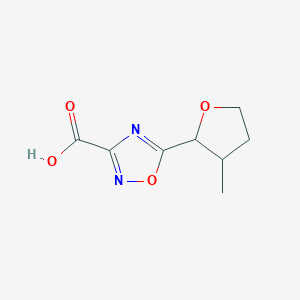

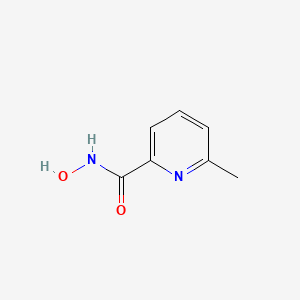
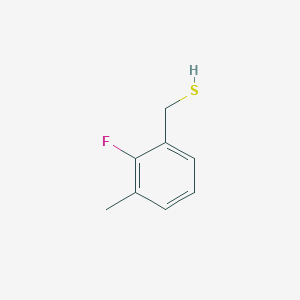
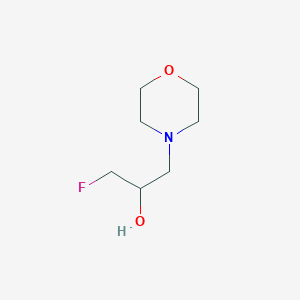
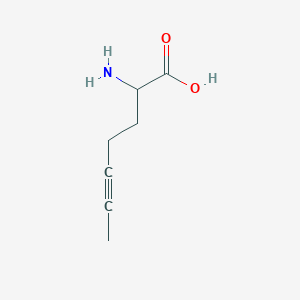
![2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-amine](/img/structure/B13310372.png)
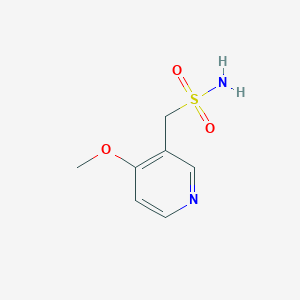
![2-[5-amino-3-(oxolan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13310378.png)
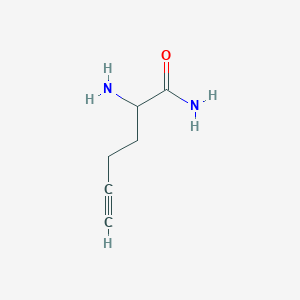
![2-tert-Butyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13310388.png)
